ent-6alpha-Hydroxybuphanisine
Description
Properties
Molecular Formula |
C17H19NO4 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
(1R,11R,13S,15S)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-11-ol |
InChI |
InChI=1S/C17H19NO4/c1-20-10-2-3-17-4-5-18(15(17)6-10)16(19)11-7-13-14(8-12(11)17)22-9-21-13/h2-3,7-8,10,15-16,19H,4-6,9H2,1H3/t10-,15+,16-,17+/m1/s1 |
InChI Key |
VCFGXYUXSWZFDE-SQBBPKDDSA-N |
SMILES |
COC1CC2C3(CCN2C(C4=CC5=C(C=C43)OCO5)O)C=C1 |
Isomeric SMILES |
CO[C@H]1C[C@H]2[C@]3(CCN2[C@@H](C4=CC5=C(C=C43)OCO5)O)C=C1 |
Canonical SMILES |
COC1CC2C3(CCN2C(C4=CC5=C(C=C43)OCO5)O)C=C1 |
Synonyms |
ent-6-hydroxy-buphanisine ent-6-hydroxybuphanisine ent-6alpha-hydroxybuphanisine ent-6beta-hydroxybuphanisine |
Origin of Product |
United States |
Comparison with Similar Compounds
Analysis of Evidence
The evidence includes:
- Endosulfan isomers (α-, β-endosulfan) and endosulfan sulfate, which are organochlorine insecticides with CAS numbers 959-98-8, 33213-65-9, and 1031-07-8, respectively. These compounds are unrelated to the target molecule in both biosynthesis and chemical class .
- Ranitidine-related compounds , which are pharmaceutical impurities and unrelated to alkaloids .
Key Limitations
No Data on Alkaloids: None of the evidence references Amaryllidaceae alkaloids (the family to which buphanisine derivatives belong) or their stereochemical variants like ent-6α-Hydroxybuphanisine.
Irrelevant Structural Classes: The compounds in the evidence are organochlorines or pharmaceutical intermediates, whereas ent-6α-Hydroxybuphanisine is a bicyclic alkaloid with a hydroxyl group at the 6α position.
No Comparative Data: The documents lack tables or studies comparing alkaloids’ biological activity, stereochemistry, or pharmacokinetics.
Suggested Approach for Further Research
To address this gap, the following steps are recommended:
Search Specialized Databases : Use resources like SciFinder, Reaxys, or PubMed to locate studies on ent-6α-Hydroxybuphanisine and its analogs (e.g., buphanisine, crinine, or lycorine derivatives).
Focus on Stereochemical Comparisons : Investigate differences in bioactivity between 6α-hydroxy and 6β-hydroxy isomers, as well as enantiomers (e.g., ent- vs. natural configuration).
Synthesize Comparative Data : Tabulate physicochemical properties (e.g., logP, pKa), receptor-binding affinities, and cytotoxicity data for ent-6α-Hydroxybuphanisine versus related alkaloids.
Example Comparative Framework (Hypothetical)
If data were available, a comparison might include:
| Compound | CAS Number | Structure | Biological Activity | Reference |
|---|---|---|---|---|
| ent-6α-Hydroxybuphanisine | Not available | Bicyclic alkaloid | Anticancer (IC₅₀: ~5 µM) | |
| 6β-Hydroxybuphanisine | Not available | Bicyclic alkaloid | Anticancer (IC₅₀: >20 µM) | |
| Lycorine | 476-28-8 | Phenanthridine alkaloid | Antiviral, IC₅₀: 1–10 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
